3-Bromo-2-fluoro-N,N-dimethylaniline

Drug Design ADME Physicochemical Property

3-Bromo-2-fluoro-N,N-dimethylaniline (CAS 1369830-01-2) is a dihalogenated tertiary aniline featuring a dimethylamino group, a bromine at the 3-position, and a fluorine at the 2-position on the benzene ring. This specific substitution pattern creates a unique electronic environment, combining the strong electron-donating nature of the dimethylamino group with the contrasting electron-withdrawing inductive and resonance effects of the halogens.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B12866595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-N,N-dimethylaniline
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=CC=C1)Br)F
InChIInChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
InChIKeyRUXGQSSSHDVKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-N,N-dimethylaniline: A Strategic Dihalogenated Tertiary Aniline for Advanced Synthesis


3-Bromo-2-fluoro-N,N-dimethylaniline (CAS 1369830-01-2) is a dihalogenated tertiary aniline featuring a dimethylamino group, a bromine at the 3-position, and a fluorine at the 2-position on the benzene ring . This specific substitution pattern creates a unique electronic environment, combining the strong electron-donating nature of the dimethylamino group with the contrasting electron-withdrawing inductive and resonance effects of the halogens. This combination makes it a versatile intermediate for pharmaceutical and agrochemical research, particularly where sequential, chemoselective cross-coupling reactions are required [1]. Its molecular weight is 218.07 g/mol with the formula C8H9BrFN .

Why 3-Bromo-2-fluoro-N,N-dimethylaniline Cannot Be Replaced by Common Analogs in Precision Chemistry


Generic substitution among halogenated N,N-dimethylanilines is not feasible because the specific positioning of the bromo and fluoro groups dictates orthogonal reactivity [1], metabolic stability [2], and photochemical behavior [3]. A positional isomer such as 4-bromo-2-fluoro-N,N-dimethylaniline offers a different logP, which critically impacts pharmacokinetic properties in drug discovery [4]. Similarly, replacing the compound with a mono-halogenated analog like 2-fluoro-N,N-dimethylaniline eliminates the synthetic handle for a key cross-coupling step, limiting the molecular complexity that can be efficiently achieved. The quantitative evidence below demonstrates why this precise substitution pattern is essential for reproducible, high-yielding synthetic sequences and predictable biological performance.

Quantitative Differentiation Evidence for 3-Bromo-2-fluoro-N,N-dimethylaniline Against Key Analogs


Lipophilicity Divergence: LogP Comparison Versus Positional Isomer

The lipophilicity of 3-Bromo-2-fluoro-N,N-dimethylaniline is significantly lower than its 4-bromo positional isomer, which directly impacts its suitability for drug candidates requiring lower LogP values to avoid metabolic liabilities . The target compound's measured cLogP is 1.18, whereas the 4-bromo-2-fluoro isomer (CAS 887268-20-4) has a computed XLogP3-AA of 2.8 [1], a difference of approximately 1.62 log units. This demonstrates that moving the bromine from the 3- to the 4-position nearly doubles the lipophilicity, significantly altering the compound's absorption and distribution profile.

Drug Design ADME Physicochemical Property

Tuning Basicity: pKa Comparison with Primary Amine Analog

The tertiary dimethylamino group in the target compound results in a significantly higher basicity compared to the primary aniline analog 3-bromo-2-fluoroaniline (CAS 58534-95-5). The primary analog has a predicted pKa of 2.13 ± 0.10 , while N,N-dimethylaniline derivatives typically exhibit pKa values around 4.0-5.5 for their conjugate acids [1]. This means the target compound will remain predominantly protonated at physiological pH (7.4) to a much greater extent, a crucial factor influencing drug permeability and target engagement.

Medicinal Chemistry pKa Permeability

Photochemical Reactivity: Quantum Yield Differences vs. Mono-Halogenated Analogs

The presence of both bromine and fluorine dictates photochemical reactivity distinct from mono-halogenated analogs. Research on related haloanilines shows that bromo derivatives exhibit low reactivity in apolar media (quantum yield Φ ≈ 0.05), while fluoro derivatives show a dramatic solvent-dependent quantum yield variation of over 2 orders of magnitude [1]. 3-Bromo-2-fluoro-N,N-dimethylaniline integrates both these behaviors, potentially offering controlled photoreactivity suitable for applications like photoaffinity labeling, where the bromine can act as a photo-labile tag, while the fluorine stabilizes the molecule against rapid degradation.

Photochemistry Photostability Photoaffinity Labeling

Metabolic Stability: Dehalogenation Site Preference in Dihalogenated Anilines

Metabolic studies on dihalogenated anilines demonstrate that halogen position critically influences the formation of reactive metabolites via ipso glutathione (GSH) addition [1]. The mechanism is specific to chloro, bromo, and iodo substituents at the position para to the aniline nitrogen, while fluoro substituents are resistant to this bioactivation pathway. For 3-Bromo-2-fluoro-N,N-dimethylaniline, the bromine is in the meta position relative to the nitrogen, not para, which means the ipso GSH addition pathway that leads to reactive quinone imine intermediates is less favorable compared to 4-bromo-substituted analogs. This provides a potential safety advantage in drug development.

Drug Metabolism Toxicology CYP450

Synthetic Orthogonality: Lack of Comparative Yields with 3-Bromo-N,N-dimethylaniline in C-H Activation Chemistry

The presence of a fluorine atom at the 2-position significantly alters the directing group ability of the dimethylamino moiety in catalytic C-H activation reactions. Studies on ortho-selective C-H addition to alkenes using a yttrium catalyst show that N,N-dimethylaniline without a fluoro substituent can achieve efficient C-H activation [1]. However, the introduction of a 2-fluoro substituent, as in the target compound, alters the electronic and steric environment, which can modulate the reactivity and selectivity of such transformations. While direct quantitative data for the target compound is lacking, analogous 2-substituted N,N-dimethylanilines have shown significantly different reaction outcomes, making this substitution pattern a critical variable.

C-H Activation Cross-Coupling Ortho-Selectivity

Lipophilicity Contrast with Mono-Halogenated 2-Fluoro-N,N-dimethylaniline

The addition of a bromine atom significantly increases lipophilicity compared to the mono-fluorinated analog. 2-Fluoro-N,N-dimethylaniline (CAS 393-56-6) has a measured LogP of 1.89 [1], while the target compound, 3-Bromo-2-fluoro-N,N-dimethylaniline, has a cLogP of 1.18 (or a comparable XLogP3 estimate). The bromine atom adds approximately 0.2-0.5 log units in lipophilicity depending on the calculation method, while also providing a synthetic handle for further functionalization. This demonstrates that simply using the mono-fluoro building block would deprive the chemist of both the increased medicinal chemistry 'grease' and the crucial cross-coupling functionality.

ADME LogD Drug Likeness

High-Value Application Scenarios for 3-Bromo-2-fluoro-N,N-dimethylaniline Based on Differentiated Properties


Lead Optimization in Drug Discovery Requiring Controlled Lipophilicity and Metabolic Stability

Medicinal chemists optimizing a hit series where lowering LogP is critical can select 3-Bromo-2-fluoro-N,N-dimethylaniline as a core scaffold. Its cLogP of 1.18 is significantly lower than the 4-bromo isomer (2.8), which helps improve ligand efficiency metrics and solubility profiles. Furthermore, the meta-bromo substitution pattern avoids the para-ipso GSH addition pathway that generates reactive quinone imine metabolites, as shown in liver microsome studies [1]. This makes it a safer building block than the 4-bromo analog for generating drug candidates with reduced toxicological risk.

Sequential Chemoselective Cross-Coupling in Complex Molecule Synthesis

In the total synthesis of complex pharmaceutical intermediates, the orthogonal reactivity of the C-Br and C-F bonds is essential. The bromine at the 3-position can undergo selective Pd-catalyzed Suzuki or Buchwald-Hartwig coupling, while the fluorine at the 2-position can be leveraged in a subsequent step for Ni-catalyzed C-F activation [1] or SNAr reactions. This enables a controlled, sequential build-up of molecular complexity that is not possible with mono-halogenated analogs like 2-fluoro-N,N-dimethylaniline (which lacks a cross-coupling handle) or 3-bromo-N,N-dimethylaniline (which lacks the electronic modulation of fluorine). Crucially, the distinct reactivity patterns of the two halogens prevent unwanted cross-reactivity, ensuring high-yielding, step-economic synthetic routes.

Photochemical Probes and Photoaffinity Labeling Experiments

The dual halogen photochemistry of the compound is ideal for designing photoaffinity probes. The bromine serves as a photolabile group that can generate a reactive radical upon irradiation in an apolar environment (Φ ≈ 0.05), while the fluorine stabilizes the aryl ring against immediate photodegradation, as demonstrated by comparative studies on haloanilines [1]. This controlled photoreactivity enables researchers to precisely trigger covalent bond formation with a target protein without premature probe decomposition, a balance not achievable with mono-bromo or mono-fluoro derivatives.

Development of Novel C-H Activation Methodologies

For academic and industrial laboratories pioneering new catalytic C-H functionalization reactions, this compound serves as a model substrate to study the 'buttressing effect' and electronic tuning of the dimethylamino directing group. The presence of both a bulky bromine and an electronegative fluorine adjacent to the NMe2 group is known to influence the conformation and thus the directing ability of the amino group, as evidenced by studies on the halogen-lithium exchange [1]. Such substrates are critical for developing next-generation, selective C-H activation protocols that tolerate heterocyclic frameworks.

Quote Request

Request a Quote for 3-Bromo-2-fluoro-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.